molecular formula C2H8O2Si B041321 Dimethylsilanediol CAS No. 1066-42-8

Dimethylsilanediol

Cat. No.: B041321
CAS No.: 1066-42-8
M. Wt: 92.17 g/mol
InChI Key: XCLIHDJZGPCUBT-UHFFFAOYSA-N
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Description

Dimethylsilanediol is an organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂. It is a small molecule that plays a significant role in the chemistry of silicon-based materials. This compound is naturally found in soil as a result of the hydrolysis of polydimethylsiloxane. It is also a key intermediate in the synthesis of various silicon-based polymers and materials .

Mechanism of Action

Target of Action

Dimethylsilanediol (DMSD) is a small organosilicon compound that plays a key role in the preparation of dimethyl- and diphenyl-siloxane polymers . It is a monomer of polydimethylsiloxane, a compound found in a wide range of industrial and consumer products . DMSD is also present in humidity condensate on the International Space Station (ISS), originating from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .

Mode of Action

DMSD interacts with its targets through a process of hydrolysis. Specifically, dimethylsilanol can hydrolyze to form DMSD through hydrolysis of the SiH bond, which is pH-dependent and occurs most rapidly under alkaline conditions . In biopharmaceutical manufacturing, it is relevant to consider the potential of DMSD to repolymerize into silicone oil when specific process parameters are altered. This may lead to interactions with drug ingredients, including proteins, resulting in the formation of aggregates .

Biochemical Pathways

The biochemical pathways involving DMSD are primarily related to the breakdown of the compound. The aerobic chemical reactions and pathways result in the breakdown of DMSD, the smallest member of the dialkylsilanediols . This process is crucial in the preparation of dimethyl- and diphenyl-siloxane polymers .

Result of Action

The molecular and cellular effects of DMSD’s action are primarily related to its potential to repolymerize into silicone oil under certain conditions. This can lead to interactions with drug ingredients, including proteins, and result in the formation of aggregates .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMSD. For instance, on the ISS, DMSD originates from volatile methyl siloxane (VMS) compounds in the cabin atmosphere. Personal Hygiene Products (PHPs) used by the crew are suspected to be a significant source of VMS . Therefore, the environment in which DMSD is present can greatly affect its concentration and, consequently, its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylsilanediol can be synthesized through several methods:

    Hydrolysis of Dimethyldichlorosilane: This method involves the reaction of dimethyldichlorosilane with water in the presence of a base.

    Condensation Reaction: Another method involves the condensation of dimethyldiethoxysilane with water.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of dimethyldichlorosilane due to its efficiency and scalability. The reaction is carried out under controlled conditions to prevent unwanted polymerization and to ensure high purity of the product .

Comparison with Similar Compounds

Dimethylsilanediol is similar to other silanediols and siloxanes but has unique properties due to its specific structure:

This compound stands out due to its specific reactivity and role in the formation of siloxane polymers, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dihydroxy(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLIHDJZGPCUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31900-57-9, 31692-79-2, Array
Record name Poly(dimethylsilanediol)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxy-terminated poly(dimethylsiloxane)
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Record name Dimethylsilanediol
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DSSTOX Substance ID

DTXSID2061434
Record name Dimethylsilanediol
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Molecular Weight

92.17 g/mol
Source PubChem
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CAS No.

1066-42-8, 31692-79-2
Record name Dimethylsilanediol
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Record name Dimethylsilanediol
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Record name Silanediol, 1,1-dimethyl-
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Record name Dimethylsilanediol
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Record name Dimethylsilanediol
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Record name Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy
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Record name DIMETHYLSILANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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